molecular formula C22H20N2O3S2 B7733961 MFCD02365077

MFCD02365077

Cat. No.: B7733961
M. Wt: 424.5 g/mol
InChI Key: WTEXHUJKWMDCTD-JGEPBQDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02365077 is a chemical compound listed in the MDL number index. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The preparation methods for MFCD02365077 involve synthetic routes and specific reaction conditions. One common method includes reactive crystallization, which is a low-temperature route that uses inexpensive materials and has a short preparation time . This method is promising for industrial applications due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

MFCD02365077 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc amalgam and concentrated hydrochloric acid for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02365077 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and in biology for studying molecular interactions. In medicine, it may be used for developing new therapeutic agents. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD02365077 involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in certain biochemical pathways, affecting the activity of enzymes or receptors . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

MFCD02365077 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with similar functional groups or molecular frameworks . The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15(12-16-6-3-2-4-7-16)13-19-21(27)24(22(28)29-19)11-10-20(26)23-17-8-5-9-18(25)14-17/h2-9,12-14,25H,10-11H2,1H3,(H,23,26)/b15-12+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEXHUJKWMDCTD-JGEPBQDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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